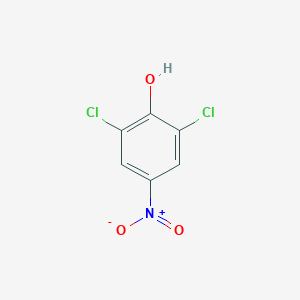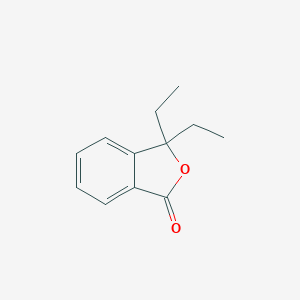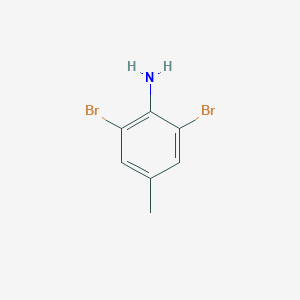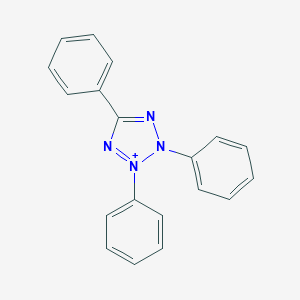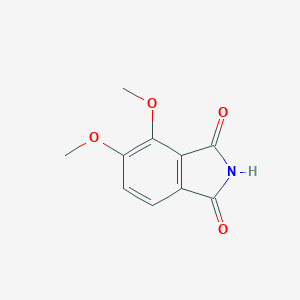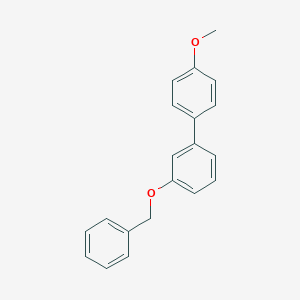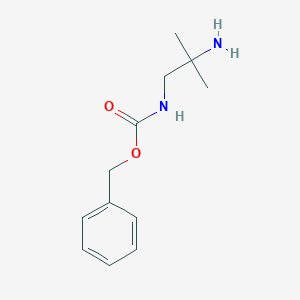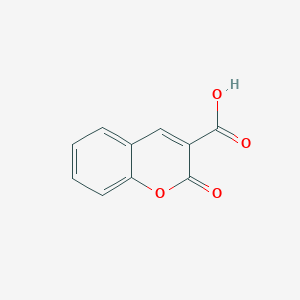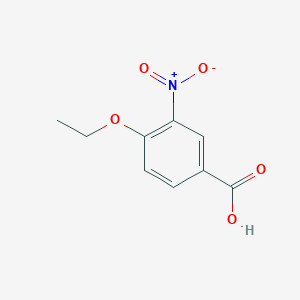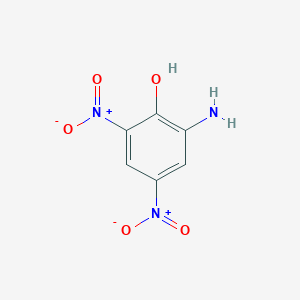
4-(2-Acetamidoethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(2-Acetamidoethyl)benzoic acid” is a chemical compound with the molecular formula C11H13NO3 . It has a molecular weight of 207.23 .
Synthesis Analysis
The synthesis of “this compound” involves refluxing the intermediate product with benzoil along with tetrahydrofuran and hydrochloric acid for about 4 to 6 hours at 600 . The resultant product is then neutralized by the addition of an alkali NaOH solution, resulting in the formation of a white precipitate .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code 1S/C11H13NO3/c1-8(13)12-7-6-9-2-4-10(5-3-9)11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) .
Physical And Chemical Properties Analysis
“this compound” is a powder with a melting point of 180-184°C .
科学的研究の応用
Applications in Organic Synthesis and Material Science
- Catalytic Functionalization and Synthesis : Benzoic acid derivatives, including structures similar to 4-(2-Acetamidoethyl)benzoic acid, serve as critical intermediates in organic synthesis. For instance, Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives allow for selective and synthetically useful transformations, providing new pathways for developing pharmaceuticals and materials (Li et al., 2016).
- Heterocyclic Compound Synthesis : The utility of activated nitriles in synthesizing new heterocyclic compounds, using derivatives of benzoic acid as key intermediates, highlights the role of these compounds in expanding the toolkit available for creating complex organic molecules with potential applications in drug development and beyond (Fadda et al., 2012).
Pharmacological Research
- Antimicrobial and Antifungal Properties : Benzoic acid derivatives exhibit antimicrobial and antifungal properties, making them valuable in the development of new pharmaceuticals and preservatives. Research into the bioactivity of these compounds is ongoing, with studies exploring their potential use in treating infections (Dikmen, 2021).
- Environmental and Health Impact Studies : The widespread use of benzoic acid and its derivatives in food, cosmetics, and pharmaceuticals has prompted research into their environmental distribution and health impacts. Studies focus on their occurrence, uses, human exposure, metabolism, toxicology, and the analytical methods for detection, contributing to a better understanding of their safety profile (del Olmo et al., 2017).
Environmental Chemistry and Toxicology
- Toxicological Assessments : Understanding the toxicological properties of benzoic acid derivatives is crucial for evaluating their safety in various applications. Research includes studying the toxic effects of these compounds upon ingestion and their impact on the liver, kidneys, and other organs, providing insights necessary for their safe use (Gorokhova et al., 2020).
Analytical Chemistry
- Structural and Chemical Characterization : The synthesis and characterization of benzoic acid derivatives, including analysis through X-ray crystallography and spectroscopy, are essential for advancing the understanding of their properties and potential applications. Such studies lay the groundwork for their use in pharmaceuticals, material science, and other fields (Obreza & Perdih, 2012).
Safety and Hazards
The safety data sheet for “4-(2-Acetamidoethyl)benzoic acid” indicates that it may cause skin irritation (H315), serious eye damage (H318), and specific target organ toxicity through repeated exposure if inhaled (H372) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
作用機序
Target of Action
It is known that benzoic acid derivatives can interact with various targets, including enzymes and receptors .
Mode of Action
Benzoic acid derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation .
Biochemical Pathways
Benzoic acid derivatives can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is known that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The effects of a compound at the molecular and cellular level are crucial for understanding its therapeutic potential .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of a compound .
特性
IUPAC Name |
4-(2-acetamidoethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-7-6-9-2-4-10(5-3-9)11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUFUJMSZWBPNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60321980 |
Source


|
| Record name | 4-[2-(acetylamino)ethyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60321980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7465-13-6 |
Source


|
| Record name | 7465-13-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[2-(acetylamino)ethyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60321980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
